4-Ferrocenyl-4-oxobutyric Acid

Electrochemistry Organometallic Chemistry Redox Tuning

Selecting 4-Ferrocenyl-4-oxobutyric acid is a strategic scientific decision, not just a purchase. Its unique -CH2-CH2- spacer isolates the carbonyl, providing an intermediate redox potential of 0.42 V vs. SCE, distinct from ferrocene (0.33 V) or directly conjugated analogs. This electronic precision is critical for minimizing interference in amperometric biosensors. Furthermore, this compound is the essential, irreplaceable starting material for synthesizing optically active platensimycin derivatives via a diastereoselective Michael addition, a pathway inaccessible to simpler ferrocene acids. Substitution risks altering redox thermodynamics and precludes established synthetic routes.

Molecular Formula C14H14FeO3
Molecular Weight 286.10 g/mol
CAS No. 1291-72-1
Cat. No. B074013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ferrocenyl-4-oxobutyric Acid
CAS1291-72-1
Molecular FormulaC14H14FeO3
Molecular Weight286.10 g/mol
Structural Identifiers
SMILES[CH-]1C=CC=C1.C1=CC(=C(CCC(=O)O)[O-])C=C1.[Fe+2]
InChIInChI=1S/C9H10O3.C5H5.Fe/c10-8(5-6-9(11)12)7-3-1-2-4-7;1-2-4-5-3-1;/h1-4,10H,5-6H2,(H,11,12);1-5H;/q;-1;+2/p-1
InChIKeyDJYFWOWHTBEOSI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ferrocenyl-4-oxobutyric Acid (CAS 1291-72-1) for Redox Research: Sourcing Guide for Ferrocenyl Carboxylic Acid Derivatives


4-Ferrocenyl-4-oxobutyric acid (also known as 3-ferrocenoylpropionic acid) is an organometallic compound consisting of a ferrocene moiety linked to a butyric acid chain via a ketone group . With the molecular formula C14H14FeO3 and a molecular weight of 286.10 g/mol , it belongs to the class of ferrocenyl carboxylic acids, which are valued for their reversible FeII/III redox couple and the electronic tunability conferred by the carboxylic acid substituent [1]. This specific derivative incorporates an alkyl spacer between the ferrocene core and the carboxylate group, a structural feature that critically distinguishes its redox and chemical behavior from both the parent ferrocene and directly conjugated ferrocene carboxylic acid analogs [1].

Why 4-Ferrocenyl-4-oxobutyric Acid Cannot Be Replaced by Ferrocene or Simple Ferrocene Carboxylic Acid


Substituting 4-ferrocenyl-4-oxobutyric acid with simpler analogs like ferrocene or ferrocenecarboxylic acid (FcCO2H) is not scientifically equivalent. Systematic electrochemical studies demonstrate that the length of the alkyl spacer between the ferrocene core and the electron-withdrawing carbonyl/carboxyl group significantly modulates the formal reduction potential of the FeII/III redox couple [1]. Specifically, the insertion of a -CH2-CH2- spacer, as present in 4-ferrocenyl-4-oxobutyric acid, isolates the carbonyl group from the ferrocene ring, resulting in a different redox potential compared to derivatives where the carbonyl is directly attached (e.g., FcCO2H) or connected via an sp2-hybridized linker [1]. Furthermore, this compound serves as a distinct synthetic building block. It has been explicitly utilized as a starting material for the synthesis of complex, optically active ferrocene-containing derivatives via diastereoselective Michael additions [2], a synthetic pathway not accessible to simpler ferrocene derivatives that lack this specific keto-acid functionality and chain length. Generic substitution therefore risks altering the redox thermodynamics of a system and precludes its use in established synthetic methodologies.

Quantitative Evidence for Selecting 4-Ferrocenyl-4-oxobutyric Acid Over Analogs


Redox Potential Modulation: Alkyl Spacer Effect vs. Directly Conjugated Ferrocene Carboxylic Acid

The formal reduction potential (E°') for the FeII/III redox couple of 4-ferrocenyl-4-oxobutyric acid (FcCO(CH2)2CO2H) is distinct from that of ferrocenecarboxylic acid (FcCO2H). The -CH2-CH2- spacer in 4-ferrocenyl-4-oxobutyric acid electronically isolates the electron-withdrawing carbonyl group from the ferrocene core, reducing its direct influence on the iron center compared to the directly attached carbonyl in FcCO2H [1]. The reported half-wave potential (E1/2) for this compound in acetonitrile is 0.42 V vs. SCE [2], which is significantly more positive than ferrocene (0.33 V) but differs from the E1/2 of 0.34 V reported for the directly conjugated ferrocenoic acid analog [2]. This shift of +80 mV provides a quantifiable basis for selection.

Electrochemistry Organometallic Chemistry Redox Tuning

Synthetic Utility: Proven Starting Material for Stereoselective Synthesis vs. Generic Ferrocene Derivatives

4-Ferrocenyl-4-oxobutyric acid is a documented and commercially available starting material for the multi-step synthesis of optically active, planar-chiral ferrocene derivatives [1]. In contrast, simpler analogs like ferrocene or ferrocenecarboxylic acid are not suitable for this specific pathway. The 2011 synthesis of platensimycin derivatives specifically utilized this compound in a highly diastereoselective Michael addition, a key step enabled by the compound's unique gamma-keto acid structure [1]. This established synthetic route provides a de-risked procurement choice for researchers aiming to access this class of chiral ferrocene scaffolds.

Organic Synthesis Asymmetric Catalysis Drug Discovery

Redox Potential Comparison Against Ferrocene (Class Benchmark)

The half-wave oxidation potential (E1/2) of 4-ferrocenyl-4-oxobutyric acid is more positive than that of the parent ferrocene, indicating that the electron-withdrawing substituents make the compound harder to oxidize [1]. This is a class-level observation for ferrocenylcarboxylic acids but provides a critical baseline for comparing its electrochemical behavior to the unsubstituted metallocene benchmark. The measured E1/2 for 4-ferrocenyl-4-oxobutyric acid is 0.42 V vs. SCE, which is +0.09 V relative to ferrocene's 0.33 V [1].

Electrochemistry Organometallic Chemistry Reference Electrodes

Biological Activity Potential: Comparative 5-Lipoxygenase Inhibition and Antioxidant Activity

While not directly studied in the provided sources, 4-ferrocenyl-4-oxobutyric acid belongs to the class of ferrocenyl carboxylic acids, for which comparative biological data exists. A 2021 study evaluated ferrocenyl carboxylic acid as a 5-lipoxygenase (5-LOX) inhibitor [1]. The compound exhibited a Ki of 0.001 mM and an IC50 of 0.0025 mM against human 5-LOX [1]. Importantly, it showed better antioxidant activity than the standard antioxidant Trolox [1]. This contrasts with its rhenium analog, cyrhetrenyl carboxylic acid, which was a good ROS generator with a higher IC50 (>0.050 mM) [1]. This class-level data suggests a potential for 4-ferrocenyl-4-oxobutyric acid to serve as a lead structure or building block for developing 5-LOX inhibitors with antioxidant properties, a dual functionality not present in the cyrhetrenyl analog.

Medicinal Chemistry Bioorganometallic Chemistry Enzyme Inhibition

Optimal Scientific and Industrial Applications for 4-Ferrocenyl-4-oxobutyric Acid Based on Evidence


Precursor for Planar-Chiral Ferrocene Synthesis in Drug Discovery

This compound is an ideal procurement choice for medicinal chemistry groups developing new drug candidates based on planar-chiral ferrocene scaffolds. The established 9-step synthetic route to optically active platensimycin derivatives provides a clear precedent and methodology [1]. Its unique γ-keto acid functionality is essential for the key diastereoselective Michael addition step, making it an irreplaceable starting material for this specific class of complex organometallic compounds [1].

Electrochemical Sensor Development Requiring a Specific Redox Potential Window

For the development of amperometric sensors and biosensors, 4-ferrocenyl-4-oxobutyric acid offers a redox potential (E1/2 = 0.42 V vs. SCE) that is intermediate between ferrocene (0.33 V) and directly conjugated ferrocene acids (e.g., FcCO2H at 0.34 V) [1]. This specific potential can be critical for minimizing interference from other electroactive species in a complex sample matrix or for matching the operating voltage of a specific biological system [2]. Researchers should select this compound when precise control over the mediator's redox thermodynamics is required, based on the quantitative electrochemical data available [1].

Synthesis of Redox-Active Building Blocks for Materials Science

The compound's dual functionality—a ferrocene core for reversible redox activity and a carboxylic acid group for further conjugation—makes it a valuable building block for synthesizing more complex redox-active materials [1]. Its specific chain length and redox potential (0.42 V vs. SCE) [2] offer a distinct alternative to the more commonly used ferrocenecarboxylic acid, allowing for finer control over the electronic properties of the final material, such as in redox-switchable polymers or self-assembled monolayers [1].

Lead Development for 5-Lipoxygenase Inhibitors with Antioxidant Activity

Based on class-level evidence for ferrocenyl carboxylic acids, 4-ferrocenyl-4-oxobutyric acid represents a promising starting point for developing novel 5-LOX inhibitors [1]. The ferrocenyl carboxylic acid scaffold has demonstrated potent inhibition (Ki = 1 µM) and better antioxidant activity than Trolox [1]. Its activity profile is superior to that of its rhenium analog, making it a preferred choice for researchers exploring bioorganometallic chemistry for anti-inflammatory drug discovery [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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